molecular formula C14H19NO4 B2915169 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 1279852-57-1

2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Cat. No.: B2915169
CAS No.: 1279852-57-1
M. Wt: 265.309
InChI Key: ZCENPHKFPQBAPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid typically involves the protection of an amine group with the tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection typically yields the free amine .

Mechanism of Action

The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine functionality during synthesis and can be removed under acidic conditions to reveal the free amine . This protection-deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid is unique due to its specific structure, which allows for selective protection of amine groups. This selectivity is crucial in complex organic syntheses where multiple functional groups are present .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENPHKFPQBAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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